1-Ethyl-3-methyltriazene

Description

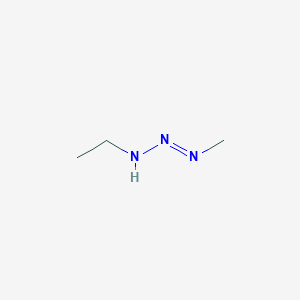

1-Ethyl-3-methyltriazene is an alkyl-substituted triazene characterized by an N–N–N backbone with ethyl and methyl groups at the terminal nitrogen atoms. Triazenes are azo compounds with diverse applications in coordination chemistry, anticancer research, and synthetic organic chemistry due to their unique reactivity and stability profiles . The compound’s proteolytic decomposition kinetics have been studied extensively, revealing activation parameters (∆H‡ ≈ +9 kcal/mol, ∆S‡ ≈ +7 eu) similar to other alkyl triazenes like 1-ethyltriazinine and 1,3,3-triethyltriazene . These parameters suggest a shared decomposition mechanism involving proton transfer or solvent-assisted pathways, though exact mechanistic details remain under investigation.

Properties

CAS No. |

118398-99-5 |

|---|---|

Molecular Formula |

C3H9N3 |

Molecular Weight |

87.12 g/mol |

IUPAC Name |

N-(methyldiazenyl)ethanamine |

InChI |

InChI=1S/C3H9N3/c1-3-5-6-4-2/h3H2,1-2H3,(H,4,5) |

InChI Key |

JPDFQGLVHBSJAS-UHFFFAOYSA-N |

SMILES |

CCNN=NC |

Canonical SMILES |

CCNN=NC |

Other CAS No. |

118398-99-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Triazenes

Structural Comparisons

Substituent Effects

- 1-Methyl-3-p-tolyltriazene : Incorporates a methyl group and a p-tolyl (4-methylphenyl) substituent. The aromatic ring introduces resonance stabilization, increasing thermal stability compared to purely alkyl-substituted triazenes .

- 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]triazene : Features a trifluoromethylphenyl group, which confers strong electron-withdrawing effects, altering reactivity and decomposition kinetics. The CF₃ group enhances resistance to hydrolysis compared to alkyl analogs .

- 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triazene : Aryl substituents with electron-donating (ethoxy) and electron-withdrawing (nitro) groups create a polarized N–N–N system. The N1–N2 bond (1.3295 Å) is single-bonded, while N2–N3 (1.2550 Å) is double-bonded, indicating significant resonance stabilization .

Bond Lengths and Resonance

- Aryl triazenes exhibit distinct N–N bond lengths due to resonance delocalization (e.g., 1.255–1.329 Å in 3-(2-ethoxyphenyl)-1-(3-nitrophenyl)triazene) .

- Alkyl triazenes like 1-Ethyl-3-methyltriazene lack aromatic resonance, leading to more uniform N–N bond lengths and higher susceptibility to decomposition under acidic or aqueous conditions .

Reactivity and Stability

Proteolytic Decomposition

- This compound : Shares activation parameters (∆H‡ ≈ +9 kcal/mol, ∆S‡ ≈ +7 eu) with 1-ethyltriazinine and 1,3,3-triethyltriazene, suggesting similar transition states during decomposition .

- 1-Ethyltriazinine : Exhibits a solvent deuterium isotope effect (k H₂O/k D₂O = 0.89), indicating proton transfer is rate-limiting. This effect is weaker than in 1-benzyltriazinine (0.82), highlighting substituent-dependent solvent interactions .

Hydrolytic Stability

- Aryl triazenes with electron-withdrawing groups (e.g., CF₃ in 3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]triazene) resist hydrolysis better than alkyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.